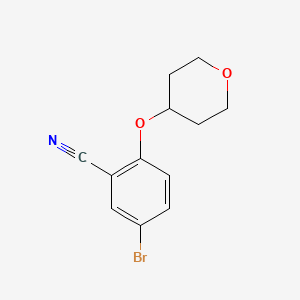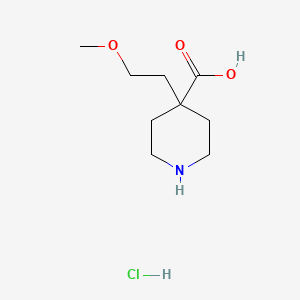
4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
“4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride”, also known as MEPC, is a chemical compound that has been synthesized and characterized for its potential use in various fields of research and industry . It has a molecular weight of 223.7 .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
The IUPAC name of this compound is 4-(2-methoxyethyl)-4-piperidinecarboxylic acid hydrochloride . Its InChI code is 1S/C9H17NO3.ClH/c1-13-7-4-9(8(11)12)2-5-10-6-3-9;/h10H,2-7H2,1H3,(H,11,12);1H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 223.7 .
Scientific Research Applications
1. Crystal and Molecular Structure Analysis
4-Piperidinecarboxylic acid hydrochloride has been characterized through single crystal X-ray diffraction, calculations, and FTIR spectrum, revealing its orthorhombic crystal structure at room temperature and hydrogen bonding details (Szafran, Komasa, & Bartoszak-Adamska, 2007).
2. Role in Synthesis of Other Compounds
This compound has been used in the synthesis of various other chemical structures, such as (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, indicating its utility as a starting material in chemical synthesis processes (Rui, 2010).
3. Applications in Pharmaceutical Research
It is involved in the synthesis of pharmaceutical intermediates, like 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, which are precursors for psychotherapeutic drugs (Ya-fei, 2011).
4. Structural and Biochemical Studies
A series of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, including variants of this compound, were synthesized and analyzed for their crystal structure and biochemical properties, demonstrating its relevance in structural chemistry (Burgos et al., 1992).
5. Role in Antimicrobial Research
The compound has been used to synthesize new pyridine derivatives with potential antimicrobial activity, highlighting its application in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
6. Use in Combinatorial Chemistry
It has been utilized in the synthesis of carbohydrate mimics, demonstrating its significance in the field of combinatorial chemistry and drug discovery (Byrgesen, Nielsen, Willert, & Bols, 1997).
Future Directions
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is likely to see further advances and discoveries in the future .
Mechanism of Action
Target of Action
Similar compounds have been used as reactants for the synthesis of various inhibitors
Biochemical Pathways
Similar compounds have been used in the synthesis of dipeptidyl peptidase-4 inhibitors and piperazine-based ccr5 antagonists . These suggest that the compound might be involved in the regulation of peptide-based signaling pathways and chemokine receptor signaling.
Result of Action
Based on the known uses of similar compounds, it can be inferred that the compound may have potential inhibitory effects on certain enzymes or receptors .
Biochemical Analysis
Biochemical Properties
4-(2-Methoxyethyl)piperidine-4-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it has been observed to interact with enzymes such as acetylcholinesterase and monoamine oxidase, leading to the modulation of neurotransmitter levels in the brain. These interactions are primarily mediated through the binding of the compound to the active sites of the enzymes, resulting in either inhibition or activation of their catalytic activities .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it has been shown to modulate the release of neurotransmitters, thereby affecting synaptic transmission and plasticity. Additionally, it can impact the expression of genes involved in cell survival, differentiation, and apoptosis. These effects are mediated through the compound’s interaction with specific receptors and signaling molecules on the cell surface .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, it can inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling. Similarly, it can activate or inhibit other enzymes and receptors, leading to changes in cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it may degrade over time when exposed to light, heat, or other environmental factors. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression, indicating its sustained impact on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enhancing cognitive function or reducing inflammation. At higher doses, it may cause toxic or adverse effects, including neurotoxicity, hepatotoxicity, and gastrointestinal disturbances. These threshold effects highlight the importance of determining the optimal dosage for achieving the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation. For instance, it may inhibit the activity of enzymes involved in glucose metabolism, leading to altered energy production and utilization within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters and multidrug resistance proteins. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can affect gene expression and chromatin structure .
properties
IUPAC Name |
4-(2-methoxyethyl)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-13-7-4-9(8(11)12)2-5-10-6-3-9;/h10H,2-7H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRXCUSCUKUNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCNCC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



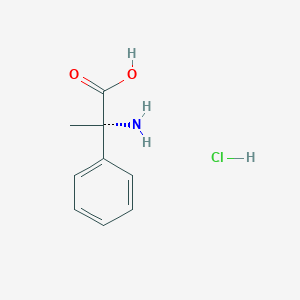

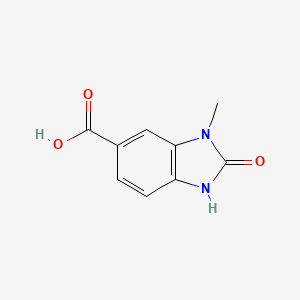

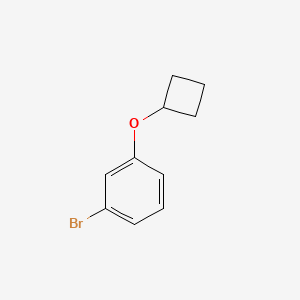
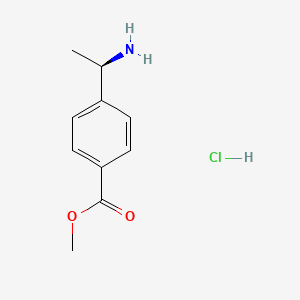
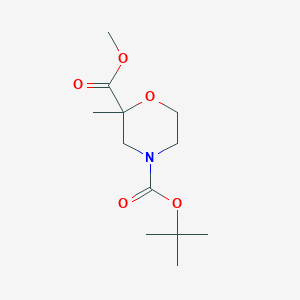
![1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1376328.png)

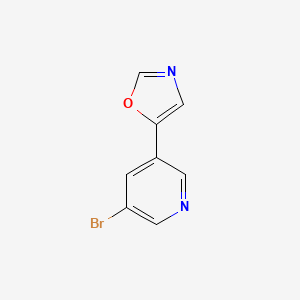

![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)

